beta-Pompilidotoxin

Vue d'ensemble

Description

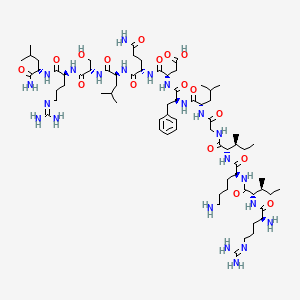

The compound beta-Pompilidotoxin is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, isoleucine, lysine, glycine, leucine, phenylalanine, aspartic acid, glutamine, serine, and leucine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of peptides like beta-Pompilidotoxin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The process is optimized for yield and purity, ensuring that the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.

Applications De Recherche Scientifique

Peptides like beta-Pompilidotoxin have numerous applications in scientific research:

Chemistry: Used as building blocks for the synthesis of more complex molecules.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Employed in drug development, particularly in the design of peptide-based therapeutics.

Industry: Utilized in the production of cosmetics, food additives, and as research tools in biotechnology.

Mécanisme D'action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to initiate signaling cascades.

Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with a different sequence but similar structural properties.

H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar length and composition but different amino acid sequence.

Uniqueness

The uniqueness of beta-Pompilidotoxin lies in its specific sequence, which determines its biological activity and potential applications. Each peptide’s sequence confers unique properties, making it suitable for specific research and industrial purposes.

Activité Biologique

Beta-Pompilidotoxin (β-PMTX) is a neurotoxic peptide derived from the venom of certain wasps, notably Anoplius samariensis and Batozonellus maculifrons. This compound has garnered attention for its significant effects on voltage-gated sodium channels (Nav channels), which are crucial for the propagation of action potentials in neurons and muscle cells. The following sections detail the biological activity of β-PMTX, including its mechanisms of action, potency comparisons with related toxins, and implications for research and potential therapeutic applications.

Chemical Structure and Properties

β-PMTX is a 13-amino acid peptide that lacks disulfide bonds, distinguishing it from many other neurotoxins. Its sequence includes specific residues that interact with sodium channels, particularly at neurotoxin receptor site 3. The molecular formula is C₁₃H₁₈N₂O₃S, and it has a molecular weight of approximately 286 Da .

β-PMTX primarily affects neuronal sodium channels by slowing their inactivation process. This results in prolonged depolarization of the neuronal membrane, enhancing excitatory postsynaptic potentials (EPSPs) and facilitating neuromuscular transmission. The toxin has been shown to selectively bind to the Nav1.6 isoform of sodium channels, which is predominantly expressed in the nervous system .

Key Mechanisms:

- Slowing Inactivation : β-PMTX slows the inactivation of sodium channels without altering the peak current-voltage relationship or activation kinetics .

- Enhanced Excitability : By prolonging depolarization, β-PMTX increases neuronal excitability and can induce repetitive action potentials, which may lead to muscle contractions and spasms .

Potency Comparisons

Research indicates that β-PMTX is approximately five times more potent than its counterpart α-Pompilidotoxin (α-PMTX). This increased potency makes β-PMTX a valuable model for studying sodium channel function and its role in various neurological conditions .

| Toxin | Potency Relative to α-PMTX | Key Effects |

|---|---|---|

| β-Pompilidotoxin | 5x more potent | Slows Na+ channel inactivation |

| α-Pompilidotoxin | Baseline | Similar effects but less potent |

Case Studies

- Lobster Neuromuscular Synapse : In studies involving lobster walking legs, both α- and β-PMTX enhanced EPSPs significantly. The application of 10 mM concentrations resulted in larger depolarizations leading to muscle contractions .

- Rat Hippocampal Neurons : Experiments demonstrated that β-PMTX modulates sodium channel activity in rat hippocampal CA1 interneurons, showcasing its potential role in epilepsy models due to increased neuronal excitability .

- Insect Models : Research on insect sodium channels revealed that β-PMTX exhibits even greater effects on arthropod channels compared to mammalian ones, indicating its evolutionary adaptation for targeting specific prey .

Implications for Research and Therapeutics

Although β-PMTX is not currently used as a therapeutic agent due to its toxic nature, its ability to selectively modulate sodium channels provides insights into neurological disorders such as epilepsy and multiple sclerosis. Understanding how β-PMTX interacts with sodium channels may lead to the development of novel treatments targeting similar pathways without the adverse effects associated with traditional neurotoxins.

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOJYGJMKPMNRC-QRIWDNSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H124N22O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1557.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.